molecular formula C10H18FN B2898235 3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287282-82-8

3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2898235
CAS No.: 2287282-82-8
M. Wt: 171.259
InChI Key: BFEINAKOLOHOFH-UHFFFAOYSA-N
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Description

3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts significant stability and rigidity. The incorporation of a fluoropentyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine typically involves the radical fluorination of bicyclo[1.1.1]pentane derivatives. One common method includes the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using reagents like silver nitrate and SELECTFLUOR® under an argon atmosphere . This reaction is carried out in an anhydrous environment to ensure high yield and purity.

Industrial Production Methods

For large-scale production, the flow photochemical addition of propellane to diacetyl is employed to construct the bicyclo[1.1.1]pentane core. This method allows for the synthesis of the compound on a kilogram scale within a day . The subsequent haloform reaction of the formed diketone in batch processes yields the desired product in multigram amounts.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine exerts its effects involves its interaction with specific molecular targets. The fluoropentyl group enhances its binding affinity to these targets, leading to increased potency and efficacy. The compound’s three-dimensional structure allows it to fit into unique binding sites, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound without the fluoropentyl group.

    3-Fluorobicyclo[1.1.1]pentan-1-amine: A similar compound with a fluorine atom at a different position.

    2-Benzoylbicyclo[1.1.1]pentane: Another derivative with a benzoyl group.

Uniqueness

3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the fluoropentyl group, which imparts distinct chemical and physical properties. This makes it more versatile and effective in various applications compared to its analogs .

Properties

IUPAC Name

3-(5-fluoropentyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FN/c11-5-3-1-2-4-9-6-10(12,7-9)8-9/h1-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEINAKOLOHOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CCCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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